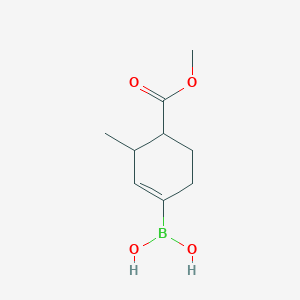
(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound features a boronic acid group attached to a cyclohexene ring, which is further substituted with a methoxycarbonyl and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid typically involves the hydroboration of an appropriate cyclohexene derivative followed by oxidation. One common method includes the use of borane (BH3) or a borane complex to add across the double bond of the cyclohexene ring, followed by oxidation with hydrogen peroxide (H2O2) or sodium perborate (NaBO3) to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to a hydroxyl group using reagents like hydrogen peroxide.
Substitution: The boronic acid can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are commonly used in these reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) for oxidation reactions.
Major Products
Coupling Products: Formation of biaryl or alkenyl-aryl compounds in Suzuki-Miyaura reactions.
Alcohols: Resulting from the oxidation of the boronic acid group.
科学的研究の応用
(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid is utilized in various scientific research applications:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the development of polymers and advanced materials with specific properties.
Biological Research: As a tool for the modification and labeling of biomolecules.
作用機序
The mechanism by which (4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid exerts its effects is primarily through its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the formation of a boronate ester intermediate, which is crucial for the reaction’s success.
類似化合物との比較
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar in structure but with a phenyl ring instead of a cyclohexene ring.
4-Methoxycarbonylbenzeneboronic acid: Another similar compound with a benzene ring.
Uniqueness
(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid is unique due to its cyclohexene ring, which imparts different steric and electronic properties compared to its aromatic counterparts. This can influence its reactivity and the types of products formed in reactions.
特性
分子式 |
C9H15BO4 |
|---|---|
分子量 |
198.03 g/mol |
IUPAC名 |
(4-methoxycarbonyl-3-methylcyclohexen-1-yl)boronic acid |
InChI |
InChI=1S/C9H15BO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h5-6,8,12-13H,3-4H2,1-2H3 |
InChIキー |
CKQBVXDAZIPXJA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(C(CC1)C(=O)OC)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



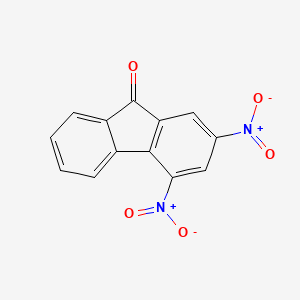
![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)
![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)
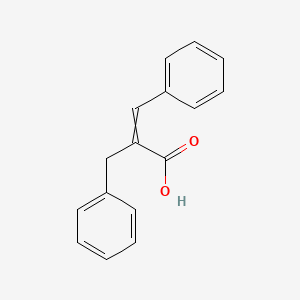
![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)

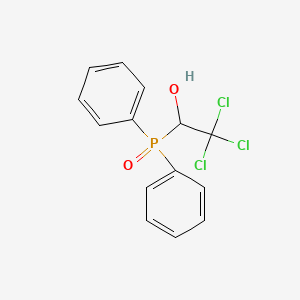
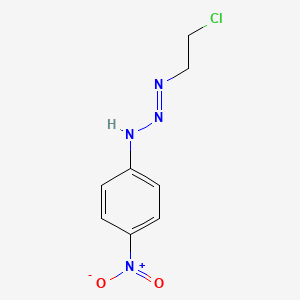


![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
